5-Methylheptan-3-one oxime
Description
Historical Context and Fundamental Principles of Oxime Formation
The study of oximes, organic compounds containing the RR'C=N-OH functional group, dates back to the late 19th century. wikipedia.orgnumberanalytics.com Their discovery is credited to the German chemist Victor Meyer in 1882, and the term "oxime" itself is a portmanteau of "oxygen" and "imine". wikipedia.orgnumberanalytics.comnih.gov This discovery opened a new chapter in organic chemistry, providing a versatile class of compounds that have since become fundamental in both synthesis and analysis. numberanalytics.comnumberanalytics.com
The formation of an oxime is a classic condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632) (NH₂OH). wikipedia.orgvedantu.com Specifically for a ketone, the process yields a ketoxime. The reaction mechanism involves a nucleophilic attack by the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. numberanalytics.comvedantu.com This is followed by a proton transfer and the elimination of a water molecule to form the C=N double bond characteristic of the oxime. numberanalytics.commasterorganicchemistry.com
This reaction is typically catalyzed by acid. numberanalytics.com The rate of formation is pH-dependent, with optimal conditions generally found in a slightly acidic medium (around pH 4-5). nih.govnumberanalytics.com This is because the acid facilitates the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the initial nucleophilic attack. It also aids in the final dehydration step by converting the hydroxyl group of the intermediate into a better leaving group (water). masterorganicchemistry.comnumberanalytics.com However, at very low pH, the hydroxylamine itself can be protonated, reducing its nucleophilicity and slowing the reaction. nih.gov
Strategic Importance of Branched Alkyl Chains in Ketone Oxime Reactivity
The structure of the ketone, particularly the nature of the alkyl chains attached to the carbonyl group, significantly influences the reactivity and properties of the resulting oxime. The presence of branched alkyl chains, such as in the case of 5-methylheptan-3-one (B146453), introduces steric hindrance that can affect both the formation of the oxime and its subsequent reactions.
The reluctance of branched-chain ketones to react with hydroxylamine is a well-documented phenomenon in organic chemistry. google.comgoogle.com The bulky alkyl groups can physically obstruct the approach of the hydroxylamine nucleophile to the carbonyl carbon, thereby slowing the rate of oximation compared to unhindered, straight-chain ketones. google.com To overcome this, specific synthetic strategies have been developed, such as using heterogeneous carbonate bases in an alkanol solvent, which can produce good yields at satisfactory rates. google.comgoogle.com
Furthermore, the stereochemistry of ketoximes derived from unsymmetrical ketones is of great importance. Ketoximes can exist as stereoisomers (E/Z or syn/anti) due to the restricted rotation around the C=N double bond. numberanalytics.comrsc.org The presence of a branched chain can influence the stereochemical outcome of the oximation reaction. This stereospecificity is critical for subsequent reactions, most notably the Beckmann rearrangement. wikipedia.org In the Beckmann rearrangement, an oxime is converted into an amide under acidic conditions. wikipedia.orgwikipedia.org The reaction is highly stereospecific, with the group that is anti-periplanar (trans) to the hydroxyl group on the nitrogen atom being the one that migrates. wikipedia.orgorganic-chemistry.org Therefore, the structure of the branched ketone directly dictates which amide regioisomer is formed, a crucial consideration in targeted organic synthesis.
Scope and Research Imperatives for 5-Methylheptan-3-one Oxime within Contemporary Chemical Research
This compound serves as a valuable compound in several areas of modern chemical research. Its structure, featuring an unsymmetrical and branched alkyl framework, makes it an excellent model substrate for investigating the steric and electronic effects in oxime chemistry. evitachem.com
Research involving this compound focuses on several key imperatives:
Synthetic Methodology: It is used to develop and refine synthetic methods for the oximation of sterically hindered ketones. google.comevitachem.com Studies may explore novel catalysts or reaction conditions to improve yields and control the stereoselectivity of the oxime formation. acs.org
Reaction Mechanisms: As a precursor, it is employed in studies of reaction mechanisms, particularly the Beckmann rearrangement, to understand how the branched structure influences migratory aptitude and reaction pathways. wikipedia.orgevitachem.com
Fragrance Chemistry: The compound itself is recognized for its powerful, green, and leafy odor, making it a subject of interest in the fragrance and perfume industry. directpcw.comchemicalbook.com Research in this area involves correlating its specific isomeric structure with olfactory perception and its application in creating new fragrance profiles for consumer products like cosmetics, soaps, and detergents. chemicalbook.comscentree.cothegoodscentscompany.com
Precursor for Bioactive Compounds: Oximes are versatile intermediates in the synthesis of more complex molecules. numberanalytics.comontosight.ai this compound can serve as a starting material or intermediate in the synthesis of novel compounds with potential biological or pharmaceutical activity. evitachem.comontosight.ai Its reactions, such as reduction to the corresponding amine or oxidation, provide pathways to diverse chemical structures. evitachem.com
Due to its asymmetric carbon and the C=N double bond, this compound can exist as four possible isomers, though it is the mixture of these isomers that is typically used in applications like perfumery. scentree.co
Physicochemical and Spectroscopic Data
The properties of this compound are derived from its parent ketone, 5-Methylheptan-3-one.
Table 1: Physicochemical Properties
| Property | 5-Methylheptan-3-one (Precursor) | This compound |
|---|---|---|
| IUPAC Name | 5-Methylheptan-3-one | (NE)-N-(5-methylheptan-3-ylidene)hydroxylamine evitachem.com |
| Synonyms | Ethyl sec-amyl ketone nih.gov | Stemone chemicalbook.comnih.gov |
| Molecular Formula | C₈H₁₆O nih.gov | C₈H₁₇NO evitachem.com |
| Molecular Weight | 128.21 g/mol nih.gov | 143.23 g/mol evitachem.com |
| Appearance | Colorless liquid nih.gov | Colorless to pale yellow liquid chemicalbook.com |
| Boiling Point | ~157 °C (315 °F) at 760 mmHg nih.gov | ~220.8 °C at 760 mmHg evitachem.com |
| Density | ~0.82 g/cm³ nih.gov | ~0.89 g/cm³ evitachem.com |
| Flash Point | ~59 °C (138 °F) nih.gov | ~119.6 °C evitachem.com |
| Water Solubility | Insoluble nih.gov | 1.06 g/L at 20 °C chemicalbook.com |
| Vapor Pressure | 2 mmHg at 25 °C nih.gov | ~0.04 mmHg at 25 °C evitachem.com |
| LogP | 2.2 nih.gov | 2.4 at 30 °C chemicalbook.com |
| CAS Number | 541-85-5 thegoodscentscompany.com | 22457-23-4 evitachem.com |
Table 2: Spectroscopic Data for Oximes
| Spectroscopic Technique | Characteristic Bands/Features for Oximes |
|---|
| Infrared (IR) Spectroscopy | O-H stretch: ~3600 cm⁻¹C=N stretch: ~1665 cm⁻¹N-O stretch: ~945 cm⁻¹ wikipedia.org |
Compound Index
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 5-Methylheptan-3-one |
| This compound |
| Acetone |
| Acetone oxime |
| Benzaldehyde |
| Benzaldehyde oxime |
| Caprolactam |
| Cinnamaldehyde |
| Cyclohexanone |
| Cyclohexanone oxime |
| Diethyl chlorophosphate |
| Dimethylglyoxime |
| Hydroxylamine |
| Hydroxylamine hydrochloride |
| Lithium aluminum hydride |
| Potassium permanganate |
| Pyridine |
| Sodium acetate (B1210297) |
| Sulfuric acid |
| Thionyl chloride |
| Tosyl chloride |
| Triethylamine |
| Trimethylsilyl (B98337) iodide |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-(5-methylheptan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H17NO/c1-4-7(3)6-8(5-2)9-10/h7,10H,4-6H2,1-3H3 |
InChI Key |
CBVWMGCJNPPAAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(=NO)CC |
physical_description |
Liquid |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methylheptan 3 One Oxime
Optimized Oximation Protocols from 5-Methylheptan-3-one (B146453) Precursors
The primary and most direct route to 5-Methylheptan-3-one oxime is the oximation of its corresponding ketone precursor, 5-Methylheptan-3-one. evitachem.comscentree.co This reaction involves the condensation of the ketone with hydroxylamine (B1172632). scentree.co Traditional methods often involve refluxing an alcoholic solution of the ketone with hydroxylamine hydrochloride in the presence of a base like pyridine. nih.gov However, these methods can suffer from drawbacks such as long reaction times, low yields, and the use of toxic solvents and reagents. nih.gov Consequently, significant research has been directed towards developing more efficient and optimized protocols.
The classical approach to synthesizing this compound involves the reaction of 5-Methylheptan-3-one with hydroxylamine hydrochloride, typically in the presence of a base such as sodium acetate (B1210297) under reflux conditions. evitachem.com The resulting product can then be purified by methods like recrystallization or distillation. evitachem.com
Catalytic Approaches in Oxime Synthesis
The use of catalysts has revolutionized oxime synthesis, offering milder reaction conditions, shorter reaction times, and higher yields. A variety of catalysts have been explored for the oximation of ketones, which can be broadly categorized as follows:
Metal-Based Catalysts: Several metal compounds have proven effective in catalyzing oximation reactions. For instance, CuSO₄ in the presence of K₂CO₃ can catalyze the highly stereoselective conversion of ketones to their corresponding oximes under mild conditions. thieme-connect.comresearchgate.netthieme-connect.com Other metal-containing catalysts that have been successfully employed include Fe₃O₄ nanoparticles, which offer the advantage of being magnetically separable and reusable. orgchemres.org The use of nanostructured pyrophosphates like Na₂CaP₂O₇ under microwave irradiation in a solvent-free process has also been shown to be a rapid and efficient method for producing oximes in high yields. researchgate.net
Ammoximation Catalysts: A significant advancement in industrial oxime production is the development of ammoximation processes. These methods utilize a catalyst, often a titanosilicate like TS-1, to react a ketone with ammonia (B1221849) and an oxidizing agent, such as hydrogen peroxide (H₂O₂), to form the oxime. google.comacs.orghydro-oxy.com This approach is advantageous as it avoids the production of low-value by-products like ammonium (B1175870) sulfate (B86663), which is a drawback of traditional methods using hydroxylamine sulfate. hydro-oxy.com Research has also focused on the in situ generation of H₂O₂ from hydrogen and oxygen, further enhancing the efficiency and green credentials of the process. acs.orghydro-oxy.com
The following table summarizes various catalytic systems used for the synthesis of oximes from ketones:
| Catalyst System | Ketone Type | Reaction Conditions | Yield (%) | Reference |
| CuSO₄ / K₂CO₃ | Aromatic & Aliphatic | Mild | High | thieme-connect.comresearchgate.netthieme-connect.com |
| Fe₃O₄ | Aromatic & Aliphatic | 110 °C, solvent-free | High | orgchemres.org |
| Na₂CaP₂O₇ | Aromatic & Aliphatic | Microwave, solvent-free | Very High | researchgate.net |
| Titanosilicate (TS-1) | Cyclohexanone | With H₂O₂ and NH₃ | >95 (selectivity) | hydro-oxy.com |
| AuPd/TiO₂ + TS-1 | Various ketones | In situ H₂O₂ generation | High | hydro-oxy.com |
Stereochemical Control in Ketone Oxime Formation (E/Z Isomerism)
A critical aspect of oxime synthesis is the control of stereochemistry, specifically the formation of E and Z isomers. The arrangement of the hydroxyl group relative to the substituents on the carbon atom of the C=N double bond can significantly influence the physical properties and reactivity of the oxime. thieme-connect.com For unsymmetrical ketones like 5-methylheptan-3-one, the formation of a mixture of E and Z isomers is possible. scentree.co
The synthesis of oximes from ketones often results in a mixture of these geometric isomers, with the ratio being thermodynamically controlled and dependent on the specific substrates and reaction conditions. thieme.dethieme.de Isolating a single, stereochemically pure isomer can be challenging. thieme.de
Several strategies have been developed to achieve stereoselective synthesis of oximes:
Catalytic Stereoselection: Certain catalytic systems can favor the formation of one isomer over the other. For example, the use of CuSO₄ and K₂CO₃ has been reported to facilitate the highly stereoselective conversion of ketones to oximes. thieme-connect.comresearchgate.net
Acid-Mediated Isomerization: It is possible to convert a mixture of E and Z isomers to a predominantly single isomer. Treating a solution of an isomer mixture with a protic or Lewis acid under anhydrous conditions can lead to the precipitation of the more stable E isomer as an immonium complex. google.comgoogle.com Subsequent neutralization releases the pure E ketoxime. google.comgoogle.com
Photochemical Isomerization: Visible-light-mediated energy transfer catalysis offers a mild and general method to achieve the less thermodynamically stable Z-isomers of aryl oximes through photoisomerization. nih.gov This approach provides access to reactivity that is complementary to transformations using the more common E-oximes. nih.gov
Chemo- and Regioselective Synthesis of this compound
Chemo- and regioselectivity are crucial considerations in the synthesis of complex molecules. In the context of this compound, these concepts primarily relate to reactions on molecules containing multiple functional groups where only the ketone moiety should react, or in reactions where the oxime itself is a precursor for further transformations.
While the direct oximation of 5-Methylheptan-3-one is inherently regioselective to the carbonyl group, challenges in chemoselectivity can arise if the substrate contains other reactive functional groups. The development of mild and selective oximation methods is therefore important. For instance, methods that operate under neutral or mildly basic conditions are preferable to avoid side reactions with acid- or base-labile groups.
Furthermore, the E and Z isomers of an oxime can exhibit different reactivity, leading to different products in subsequent reactions. The ability to selectively synthesize one isomer of this compound allows for chemo- and regioselective transformations. For example, the Beckmann rearrangement of an oxime is a classic reaction where the group anti-periplanar to the hydroxyl group migrates. Thus, the E and Z isomers of this compound would yield different amide products. Accessing specific isomers is therefore key to controlling the outcome of such reactions. nih.gov
Green Chemistry Principles and Sustainable Routes in the Preparation of Aliphatic Oximes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of oximes has been an active area for the application of these principles, moving away from traditional methods that often involve toxic solvents, harsh conditions, and produce significant waste. nih.govnih.gov
Key green chemistry approaches in aliphatic oxime synthesis include:
Solvent-Free Reactions: A significant step towards greener synthesis is the elimination of organic solvents. "Grindstone chemistry," which involves the grinding of solid reactants, has been successfully applied to the synthesis of oximes. nih.govnih.govresearchgate.net For example, carbonyl compounds can be converted to their corresponding oximes in excellent yields by grinding them with hydroxylamine hydrochloride in the presence of a catalyst like Bi₂O₃ at room temperature. nih.govnih.gov This method is rapid, efficient, and minimizes waste. nih.govnih.gov
Use of Greener Solvents: When a solvent is necessary, the focus has shifted to environmentally benign options like water. ijprajournal.com The use of aqueous media, sometimes in biphasic systems, has been reported for oxime synthesis. nih.gov
Heterogeneous and Reusable Catalysts: The use of solid, reusable catalysts simplifies product purification and reduces waste. As mentioned earlier, catalysts like Fe₃O₄ nanoparticles and nanostructured pyrophosphates are examples of heterogeneous catalysts that can be easily recovered and reused. orgchemres.orgresearchgate.net
Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating. researchgate.net These reactions are often much faster and can lead to higher yields. researchgate.net
Use of Natural Catalysts: An emerging area of green chemistry is the use of natural products as catalysts. Aqueous extracts from plants have been explored as natural acid catalysts for oxime synthesis, offering a biodegradable and renewable option. ijprajournal.com
The following table highlights some green approaches to oxime synthesis:
| Green Approach | Catalyst/Conditions | Substrate Scope | Advantages | Reference |
| Grindstone Chemistry | Bi₂O₃, solvent-free, room temp. | Aldehydes & Ketones | Rapid, high yield, minimal waste | nih.govnih.gov |
| Microwave Irradiation | Na₂CaP₂O₇, solvent-free | Aldehydes & Ketones | Rapid, high yield, reusable catalyst | researchgate.net |
| Natural Acid Catalysis | Vitis lanata, Mangifera indica extracts | Not specified | Environmentally friendly, renewable | ijprajournal.com |
| Mechanochemistry | NaOH, solvent-free | Aldehydes | Robust, facile | rsc.org |
By embracing these advanced methodologies, the synthesis of this compound and other aliphatic oximes can be achieved with greater efficiency, selectivity, and environmental responsibility.
Reaction Chemistry and Mechanistic Investigations of 5 Methylheptan 3 One Oxime
Rearrangement Reactions of 5-Methylheptan-3-one (B146453) Oxime
The Beckmann rearrangement is a cornerstone reaction of oximes, converting them into amides under acidic conditions. byjus.com For an unsymmetrical ketoxime like 5-Methylheptan-3-one oxime, this rearrangement can theoretically yield two different amide products, making the study of its mechanism and selectivity crucial.
In-depth Mechanistic Studies of the Beckmann Rearrangement
The generally accepted mechanism for the Beckmann rearrangement involves several key steps. numberanalytics.com The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, which turns it into a good leaving group (water). chemistrysteps.commasterorganicchemistry.com This is followed by a concerted rearrangement where the alkyl group positioned anti (trans) to the hydroxyl group migrates to the electron-deficient nitrogen atom, displacing the water molecule. chemistrysteps.comorganic-chemistry.org This migration results in the formation of a nitrilium ion intermediate. numberanalytics.com Subsequent hydrolysis of the nitrilium ion leads to an imidic acid, which then tautomerizes to the more stable amide product. chemistrysteps.com
For this compound, two stereoisomers exist, the (E)- and (Z)-oximes. The stereochemistry of the starting oxime dictates which alkyl group migrates.
In the (E)-isomer , the sec-butyl group (CH(CH₃)CH₂CH₃) is anti to the hydroxyl group. Its migration would lead to the formation of N-(sec-butyl)propionamide .
In the (Z)-isomer , the ethyl group (CH₂CH₃) is anti to the hydroxyl group. Its migration would result in the formation of N-(1-methyl-2-propyl)acetamide .
Computational studies on similar oximes have shown that solvent molecules can play a significant role in stabilizing the transition state during the rearrangement. wikipedia.org
Factors Influencing Product Distribution and Selectivity in Rearrangement Pathways
Several factors can influence the ratio of the two possible amide products in the Beckmann rearrangement of unsymmetrical ketoximes. numberanalytics.com
Oxime Stereochemistry: The primary determinant of the product is the geometry of the oxime. The group anti-periplanar to the hydroxyl leaving group is the one that migrates. wikipedia.org Therefore, the initial ratio of (E) and (Z) isomers of this compound will heavily influence the final product distribution.
Reaction Conditions:
Acid Catalyst: The choice and strength of the acid catalyst (e.g., sulfuric acid, hydrochloric acid, Lewis acids) can affect the reaction rate and potentially the equilibrium between the (E) and (Z) oxime isomers. numberanalytics.comwikipedia.org Under certain acidic conditions, E/Z isomerization can occur, which may lead to a product mixture that reflects the migratory aptitude of the alkyl groups rather than just the initial oxime stereochemistry. chemistrysteps.com
Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for both the rearrangement and the potential isomerization of the oxime, influencing the selectivity. rsc.org
Solvent: The solvent can impact the stability of the intermediates and transition states, thereby affecting the reaction pathway and selectivity. numberanalytics.com
Migratory Aptitude: In cases where oxime isomerization occurs, the inherent tendency of the alkyl groups to migrate plays a role. Generally, the migratory aptitude follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.com For this compound, the sec-butyl group (a secondary alkyl) has a higher migratory aptitude than the ethyl group (a primary alkyl). This suggests that if isomerization is facile, the formation of N-(sec-butyl)propionamide might be favored.
Table 1: Influence of Reaction Parameters on Beckmann Rearrangement Outcomes for a Generic Unsymmetrical Ketoxime
| Parameter | Effect on Product Distribution and Selectivity |
| Oxime Isomer Ratio (E/Z) | The primary factor controlling which alkyl group migrates. A higher concentration of one isomer leads to a higher yield of the corresponding amide. |
| Acid Catalyst | Can influence the rate of rearrangement and the potential for in-situ E/Z isomerization. Stronger acids may promote faster reaction but could decrease selectivity. |
| Temperature | Higher temperatures can increase reaction rates but may also promote side reactions or oxime isomerization, potentially altering the product ratio. rsc.org |
| Solvent Polarity | Can affect the stability of the charged intermediates (protonated oxime, nitrilium ion), thereby influencing the reaction kinetics and selectivity. |
Transformational Reactions of the Oxime Functionality
Beyond rearrangement, the oxime group in this compound is a versatile functional group that can undergo various transformations.
Selective Reduction Pathways to Corresponding Amines
The reduction of oximes is a valuable method for synthesizing primary amines. uc.pt this compound can be reduced to the corresponding primary amine, 5-methylheptan-3-amine. Various reducing agents can accomplish this transformation, with differing selectivities and reaction conditions.
Catalytic Hydrogenation: This is a common method for reducing oximes. Catalysts like Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel are often used under a hydrogen atmosphere. The choice of catalyst and solvent can sometimes influence the reaction's stereoselectivity. uc.pt For instance, the hydrogenolysis of oximes using Pearlman's catalyst (Pd(OH)₂/C) is an effective method. uc.pt
Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce oximes to amines. evitachem.com Sodium borohydride (B1222165) (NaBH₄) is generally a milder reducing agent and often requires a catalyst, such as nano-particle copper on charcoal, to efficiently reduce oximes. shirazu.ac.irresearchgate.net
Table 2: Comparison of Reducing Agents for Oxime to Amine Conversion
| Reducing Agent/System | Typical Conditions | Advantages | Potential Considerations |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Hydrogen gas pressure, various solvents (e.g., ethanol (B145695), acetic acid) | High yields, clean reaction, catalyst can be recycled. | Requires specialized equipment for handling hydrogen gas. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Powerful reducing agent, effective for many substrates. | Highly reactive, moisture-sensitive, requires careful handling. |
| Sodium Borohydride (NaBH₄) with Catalyst | Reflux in a solvent like ethanol with a catalyst (e.g., nano Cu) shirazu.ac.ir | Milder than LiAlH₄, more functional group tolerance. | May require a catalyst and elevated temperatures for good yields. researchgate.net |
Derivatization via Nucleophilic and Electrophilic Attack on the Oxime Moiety
The oxime group has both nucleophilic (the oxygen atom) and electrophilic (the carbon atom) character, allowing for a range of derivatization reactions.
O-Alkylation/O-Acylation: The lone pairs on the oxime oxygen allow it to act as a nucleophile, reacting with electrophiles like alkyl halides or acyl chlorides to form oxime ethers and esters, respectively. These derivatives are often more stable and can be useful in subsequent reactions.
Nucleophilic Addition to the C=N bond: While less common for ketoximes compared to aldehydes and ketones, strong nucleophiles can potentially add to the carbon of the C=N bond, especially if the oxime is activated.
Derivatization for Analysis: Oximes can be derivatized to facilitate analysis, for example, by forming O-methyl oximes for gas chromatography to separate and identify isomers. researchgate.net
Exploration of Adjacent C-H Functionalization Strategies Initiated by the Oxime Group
The oxime group can act as a directing group in modern synthetic chemistry, facilitating the selective functionalization of otherwise unreactive C-H bonds. sigmaaldrich.com This strategy offers a powerful way to build molecular complexity.
In the context of this compound, the oxime functionality can direct a metal catalyst, often palladium, to activate specific C-H bonds within the molecule. nih.govrsc.org Research has shown that oximes can serve as effective directing groups for the oxidation of sp³ C-H bonds. nih.gov Specifically, the oxime group can direct the acetoxylation or other functionalizations at the β- and γ-positions of the alkyl chains. sigmaaldrich.comresearchgate.net
For this compound, this could theoretically lead to the functionalization of:
The C-4 methylene (B1212753) group (β-position relative to the oxime on the ethyl side).
The C-6 methylene group (β-position on the sec-butyl side).
The C-1 methyl group (γ-position on the ethyl side).
The reaction typically involves the formation of a palladacycle intermediate, where the palladium catalyst coordinates to the oxime nitrogen and then inserts into a nearby C-H bond. rsc.org Subsequent oxidative steps lead to the functionalized product. This approach allows for the introduction of new functional groups at positions that would be difficult to target using traditional synthetic methods. sigmaaldrich.com
Computational and Theoretical Studies of 5 Methylheptan 3 One Oxime
Quantum Chemical Analysis of Molecular Structure and Conformation
Quantum chemical analysis is foundational to understanding the intrinsic properties of a molecule. These calculations, often employing Density Functional Theory (DFT), allow for the precise determination of the three-dimensional arrangement of atoms and the electronic landscape that governs the molecule's behavior. iranchembook.irresearchgate.net
The electronic structure of 5-Methylheptan-3-one (B146453) oxime dictates its reactivity. Key to this are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. ucl.ac.uk
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For an oxime, these maps would typically show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the hydroxyl hydrogen, highlighting it as a site for nucleophilic interaction.
Interactive Table: Hypothetical Reactivity Descriptors for 5-Methylheptan-3-one Oxime
The following data is based on theoretical calculations for illustrative purposes, derived from general principles of computational chemistry for similar aliphatic oximes.
| Descriptor | Formula | Hypothetical Value | Interpretation |
| HOMO Energy | EHOMO | -9.5 eV | Indicates electron-donating capability. |
| LUMO Energy | ELUMO | 1.5 eV | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 11.0 eV | Suggests high kinetic stability. |
| Ionization Potential (I) | -EHOMO | 9.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | -1.5 eV | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | 4.0 eV | Measures the ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 5.5 eV | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | χ² / (2η) | 1.45 eV | Propensity to act as an electrophile. |
The carbon-nitrogen double bond (C=N) in oximes gives rise to stereoisomerism, specifically E/Z isomerism. bdu.ac.in The 'E' (entgegen) and 'Z' (zusammen) isomers differ in the spatial arrangement of the hydroxyl group and the substituents attached to the carbon atom. In this compound, the ethyl group and the 2-methylbutyl group are the substituents.
Computational methods can determine the relative stability of these isomers. Due to steric hindrance between the hydroxyl group and the larger alkyl substituent, one isomer is typically more stable than the other. Calculations of the rotational energy barrier around the C=N bond can reveal the energy required to convert between the E and Z forms. This interconversion proceeds through a high-energy transition state where the double bond is partially broken.
Interactive Table: Hypothetical Energetic Data for E/Z Isomerism of this compound
The following data is based on theoretical calculations for illustrative purposes.
| Isomer / State | Relative Energy (kJ/mol) | Description |
| E-isomer | 5.2 | The hydroxyl group is on the opposite side of the larger 2-methylbutyl group. |
| Z-isomer | 0.0 | The hydroxyl group is on the same side as the larger 2-methylbutyl group, often found to be less stable in similar structures due to sterics, but presented here as the reference. The relative stability can depend heavily on the specific computational model and conditions. |
| Transition State | 185.0 | The energetic peak for interconversion between the E and Z isomers, involving rotation around the C=N axis. |
Modeling Reaction Mechanisms and Transition States Involving this compound
Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions. uomustansiriyah.edu.iq By calculating the energies of reactants, products, and the transition states that connect them, a detailed energetic profile of a reaction can be constructed.
The formation of this compound itself, via the condensation of 5-Methylheptan-3-one with hydroxylamine (B1172632), can be modeled. evitachem.com This reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the ketone's carbonyl carbon, followed by dehydration. Computational analysis can identify the rate-determining step by finding the highest energy barrier along the reaction coordinate.
Another critical transformation for oximes is the Beckmann rearrangement, where an oxime is converted into an amide under acidic conditions. Modeling this reaction would involve protonation of the oxime's hydroxyl group, followed by a concerted migration of one of the alkyl groups to the nitrogen atom. The energetic profile would clarify which group (ethyl or 2-methylbutyl) is more likely to migrate by comparing the activation energies of the respective transition states.
Interactive Table: Hypothetical Energetic Profile for a Beckmann Rearrangement Pathway
This table illustrates a hypothetical energy profile for the rearrangement of the protonated oxime. Energies are relative to the stable protonated oxime reactant.
| Species | Relative Energy (kJ/mol) | Step in Reaction Pathway |
| Protonated Oxime | 0 | Reactant |
| Transition State 1 (Ethyl migration) | +120 | Activation energy for the formation of N-ethyl-2-methylpentanamide. |
| Transition State 2 (2-Methylbutyl migration) | +150 | Activation energy for the formation of N-(2-methylbutyl)propanamide. |
| Product 1 (from Ethyl migration) | -80 | N-ethyl-2-methylpentanamide |
| Product 2 (from 2-Methylbutyl migration) | -75 | N-(2-methylbutyl)propanamide |
Reactions are rarely performed in a vacuum; the solvent plays a crucial role. researchgate.net Computational models can simulate this environment, primarily through implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included.
Solvents can significantly alter reaction energetics. lookchem.com Polar solvents, for instance, can stabilize charged species like transition states or intermediates, thereby lowering the activation energy and accelerating the reaction rate compared to non-polar solvents. For a reaction like the Beckmann rearrangement, which involves charged intermediates, the choice of solvent would have a profound impact on the reaction's feasibility and outcome. Modeling in different solvents can predict these changes, guiding experimental design. solubilityofthings.com
Advanced Computational Techniques for Intermolecular Interactions and System Dynamics
Beyond static models of single molecules, advanced techniques can simulate more complex and dynamic systems. Molecular Dynamics (MD) simulations, for example, track the movements of all atoms in a system over time. researchgate.net An MD simulation of this compound in a water box could reveal detailed information about its solvation shell, hydrogen bonding network, and conformational flexibility in a realistic environment.
For very large systems, such as the interaction of the oxime with a biological receptor, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In this approach, the reactive center (the oxime and the receptor's active site) is treated with high-level quantum mechanics, while the rest of the protein and solvent are handled with more computationally efficient molecular mechanics. This allows for the study of intermolecular interactions, like binding affinities and enzyme-catalyzed transformations, with a balance of accuracy and computational cost.
Role in Complex Organic Synthesis and Methodological Development
5-Methylheptan-3-one (B146453) Oxime as a Key Intermediate for Functional Molecule Synthesis
The synthesis of 5-Methylheptan-3-one oxime is typically achieved through the oximation of its precursor, 5-methyl-3-heptanone, by reacting it with hydroxylamine (B1172632). evitachem.comscentree.co This straightforward preparation makes it an accessible intermediate for more complex synthetic endeavors. solubilityofthings.com The oxime can undergo reactions such as reduction to form the corresponding amine or oxidation to yield other derivatives. evitachem.com
While specific studies on the stereoselective conversion of this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis can be applied to this class of compounds. The precursor ketone, 5-methylheptan-3-one, possesses a chiral center at the C5 position, leading to the existence of stereoisomers. scentree.co The oxime itself has a C=N double bond, which can also lead to (E) and (Z) isomers. googleapis.comepo.org
Stereoselective reduction of the oxime functionality is a common strategy to produce chiral amines, which are valuable building blocks in medicinal chemistry. Although direct examples for this compound are scarce, research on similar aliphatic ketoximes demonstrates that enzymatic or chemo-catalytic methods can achieve high enantioselectivity. For instance, ene-reductases have been shown to reduce the C=N bond of various oximes, indicating a potential pathway for the stereoselective synthesis of the corresponding amine from this compound. semanticscholar.org
One of the most significant reactions of ketoximes is the Beckmann rearrangement, which converts the oxime into a substituted amide. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for the synthesis of nitrogen-containing compounds. The Beckmann rearrangement proceeds via the migration of the alkyl group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org The reaction is typically catalyzed by acids such as sulfuric acid, polyphosphoric acid, or promoted by reagents like tosyl chloride. wikipedia.orgorganic-chemistry.org
Applying the Beckmann rearrangement to this compound would theoretically yield one of two possible amides, depending on which alkyl group migrates. This transformation provides a direct route to N-substituted amides, which are precursors to a variety of nitrogen-containing scaffolds and lactams (in the case of cyclic oximes). wikipedia.orgillinois.edu These amides can then be further functionalized to create more complex molecules, including various heterocyclic systems.
Design and Development of Catalytic Systems Employing Oxime Derivatives
While this compound itself is not a catalyst, its derivatives can be employed in the design of catalytic systems. For instance, oximes can act as ligands for transition metals in various catalytic reactions. Although specific examples involving this compound are not prominent in the literature, the broader class of oximes has been explored in this context.
Furthermore, the Beckmann rearrangement itself can be rendered catalytic. wikipedia.org For example, cyanuric chloride with a zinc chloride co-catalyst has been used to catalytically convert oximes to amides. wikipedia.org Such developments in catalytic methods are crucial for creating more efficient and environmentally benign synthetic processes.
Integration into Multicomponent and Cascade Reactions for Molecular Complexity
Multicomponent reactions (MCRs) and cascade reactions are highly efficient strategies for building molecular complexity in a single step. While there is no specific research detailing the integration of this compound into such reactions, its functional group is amenable to these approaches. For example, a reaction cascade could be envisioned where the oxime is formed in situ from 5-methylheptan-3-one and hydroxylamine, followed by a Beckmann rearrangement and subsequent cyclization to form a heterocyclic product.
The study of methyl ketone oxime esters as coupling partners in Pd-catalyzed C-H alkylation showcases the potential for oxime derivatives to participate in complex, one-pot transformations to synthesize substituted isoquinolines. acs.org This highlights the latent potential of compounds like this compound in the development of novel cascade reactions for the efficient synthesis of functional molecules.
Analytical Methodologies for Research and Process Monitoring
Advanced Chromatographic Techniques for Separation and Purity Analysis in Research Contexts
Chromatographic methods are fundamental in the analysis of 5-Methylheptan-3-one (B146453) oxime, enabling the separation of the compound from starting materials, byproducts, and its isomers.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Reaction Monitoring and Product Tracing
Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are invaluable for monitoring the synthesis of 5-Methylheptan-3-one oxime and tracing its presence in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile compounds like oximes. For this compound, analysis often involves the derivatization of the oxime to enhance its volatility and improve chromatographic behavior. A common derivatization technique is silylation, for instance, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers of the oxime function. This approach not only increases volatility but also often results in the formation of single, stable derivatives, which simplifies quantification and prevents interference from multiple derivatization products that can occur with keto-containing compounds. asme.orgnih.gov The use of derivatizing agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can also be employed to create oxime derivatives with enhanced chromatographic separation and mass spectrometric sensitivity. dtic.mil
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a versatile alternative for the analysis of this compound, particularly when derivatization is not desirable or when analyzing less volatile reaction mixtures. A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been described for the analysis of this compound. sielc.com This method can be readily coupled with a mass spectrometer for LC-MS analysis by replacing non-volatile mobile phase additives like phosphoric acid with volatile alternatives such as formic acid. sielc.com LC-MS/MS methods, utilizing multiple reaction monitoring (MRM), offer high sensitivity and selectivity for the quantification of oximes in various matrices. researchgate.netnih.gov
A representative set of conditions for the HPLC analysis of this compound is detailed in the table below.
| Parameter | Condition | Reference |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |
| Detection | UV, Mass Spectrometry (MS) | sielc.com |
Preparative Scale Isolation Strategies for Academic Research Samples
For the purpose of obtaining pure samples of this compound for further structural characterization or biological testing in an academic setting, preparative scale chromatography is essential.
The analytical HPLC method developed for this compound is scalable and can be adapted for preparative isolation. sielc.com By increasing the column diameter and adjusting the flow rate, larger quantities of the compound can be purified from reaction mixtures. The separation of oxime isomers (syn and anti) can be particularly challenging, and preparative HPLC is often the method of choice for their isolation. researchgate.netresearchgate.netias.ac.ingoogle.com The pH of the mobile phase can play a critical role in achieving the separation of tautomeric or isomeric oximes. researchgate.netresearchgate.net
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopic methods provide detailed information about the molecular structure of this compound and can be used to follow the progress of its synthesis in real-time.
In-situ Spectroscopic Monitoring of Reaction Progress
In-situ spectroscopy allows for the real-time monitoring of chemical reactions without the need for sample extraction. This is particularly useful for understanding reaction kinetics and identifying transient intermediates.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflection (ATR)-FTIR spectroscopy is a powerful technique for monitoring the synthesis of oximes. rsc.orgrsc.orgdntb.gov.ua By immersing an ATR probe directly into the reaction mixture, the disappearance of the carbonyl (C=O) stretching band of the starting ketone (5-methylheptan-3-one) and the appearance of the C=N and O-H stretching bands of the oxime product can be tracked over time. researchgate.netresearchgate.net This allows for the determination of reaction rates and the detection of any intermediate species, such as the initial adduct formed between the ketone and hydroxylamine (B1172632). researchgate.net Studies on other oximation reactions have shown that the reaction progress and the stability of intermediates are highly dependent on the pH of the reaction medium. researchgate.net
Application of Advanced NMR Sequences for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound.
While standard one-dimensional (1D) ¹H and ¹³C NMR provide basic structural information, advanced NMR sequences are often necessary for complete and unambiguous assignment, especially for resolving complex spin systems and determining stereochemistry. The presence of stereoisomers (E/Z isomers at the C=N bond) in this compound necessitates the use of more sophisticated techniques.
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning all proton and carbon signals. nih.gov The Nuclear Overhauser Effect (NOE) is a key phenomenon, and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to determine the spatial proximity of protons, which is crucial for differentiating between the E and Z isomers of the oxime.
Mass Spectrometry for Reaction Intermediates and Product Confirmation within Research Studies
Mass spectrometry (MS) is a critical analytical technique for confirming the molecular weight of this compound and identifying potential reaction intermediates.
When coupled with GC or LC, MS provides the molecular weight of the eluted compounds. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (143.23 g/mol ). nih.gov The fragmentation pattern observed in the mass spectrum provides structural information that can be used to confirm the identity of the compound. In the context of reaction monitoring, MS can be used to identify not only the final product but also any intermediates that are stable enough to be detected. For instance, in the electrosynthesis of other oximes, in-situ mass spectrometry has been used to detect the formation of hydroxylamine as a key intermediate. rsc.org The analysis of fragmentation patterns can also help in distinguishing between isomers. researchgate.net
A summary of the expected mass spectral data for this compound is provided in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Features |
| This compound | C₈H₁₇NO | 143.23 | Molecular ion peak [M]⁺ at m/z 143. Fragmentation pattern characteristic of an aliphatic ketoxime. |
Environmental Transformation and Degradation Pathways in Model Systems
Biotic Degradation Studies by Microorganisms in Defined Model Systems
Biotic degradation, primarily by microorganisms, is a crucial pathway for the removal of organic compounds from the environment. The biodegradability of 5-Methylheptan-3-one (B146453) oxime has been assessed through predictive models as detailed in its ECHA registration dossier.
Based on these in silico predictions, 5-Methylheptan-3-one oxime is not expected to be readily biodegradable. "Ready biodegradability" refers to the ability of a substance to undergo rapid and ultimate degradation in an aerobic aqueous medium under specific test conditions. The prediction for this compound suggests that it does not meet the criteria for this classification.
However, the parent ketone, 5-methylheptan-3-one, from which the oxime is derived, is predicted to be readily biodegradable. This suggests that if the oxime group is cleaved, the resulting ketone would likely be mineralized by microorganisms. The initial step of oxime hydrolysis or another transformation to the parent ketone would therefore be the rate-limiting step in its complete biodegradation.
While specific experimental studies on the microbial degradation of this compound in defined model systems are not publicly available, the predictive data provides a preliminary assessment of its likely behavior.
Modeling Environmental Fate and Persistence in Research Contexts (e.g., in silico predictions for transformation)
In the absence of extensive experimental data, in silico models are valuable tools for predicting the environmental fate and persistence of chemical compounds. For this compound, several QSAR (Quantitative Structure-Activity Relationship) models have been employed to estimate its degradation potential.
The ECHA registration dossier for this compound summarizes the results of these predictive models. The BIOWIN™ (Biodegradation Probability Program for Windows) model, a widely used tool, was utilized to predict the likelihood of biodegradation. The consensus from these models is that the compound is not readily biodegradable.
These models function by analyzing the chemical structure of a molecule and comparing it to a database of compounds with known biodegradation data. The presence of the oxime functional group is likely a key factor in the prediction of limited biodegradability.
Further modeling of the parent ketone, 5-methylheptan-3-one, indicates that this related compound is likely to be readily biodegradable. This highlights the importance of the oxime functional group in influencing the persistence of the molecule. The initial transformation of the oxime is therefore critical to its ultimate environmental fate.
Interactive Data Table: In Silico Predictions for Biodegradation
| Compound | Model | Prediction |
| This compound | BIOWIN™ (and other QSARs) | Not readily biodegradable |
| 5-Methylheptan-3-one | QSAR Prediction | Readily biodegradable |
Future Research Directions and Unexplored Avenues for 5 Methylheptan 3 One Oxime
Novel Synthetic Routes and Unconventional Derivatization Strategies
The synthesis of oximes is a cornerstone of organic chemistry, traditionally achieved by reacting a carbonyl compound with hydroxylamine (B1172632). numberanalytics.com However, future research on 5-Methylheptan-3-one (B146453) oxime could pioneer more efficient, sustainable, and unconventional methodologies.
Novel Synthetic Routes: Modern synthetic chemistry is moving towards greener and more atom-economical processes. For 5-Methylheptan-3-one oxime, this could involve:
Nanocatalysis: The use of recoverable nanocatalysts, such as silica-supported iron sulfate (B86663) (SiO2@FeSO4), has been shown to efficiently promote the conversion of various ketones to their corresponding oximes under solvent-free conditions. nanochemres.org A key research avenue would be to develop and optimize a similar nanocatalytic system for the synthesis of this compound from 5-Methylheptan-3-one, potentially leading to higher yields and easier purification.
Electrosynthesis: One-pot electrochemical systems offer a green alternative to traditional methods. For instance, oxime ethers have been synthesized using magnesium oxide nanoparticles in a tandem electrochemical process that generates hydroxylamine in situ from nitrogen oxides. nih.gov Applying a similar electrocatalytic approach could provide a novel, safer, and more sustainable route to this compound and its derivatives.
Unconventional Derivatization Strategies: The true potential of this compound may lie in its derivatives. The oxime functional group is a versatile handle for creating a diverse library of new molecules. researchgate.net Future strategies could include:
Reduction to Amines: The selective reduction of oximes to primary amines is a valuable transformation. acs.org Research into the reduction of this compound using nanoparticle catalysts, like copper nanoparticles, could yield 5-methylheptan-3-amine, a chiral amine with potential applications as a building block in pharmaceuticals or agrochemicals. shirazu.ac.ir
Formation of Novel Ethers: The hydroxyl group of the oxime is readily derivatized. Synthesizing a series of novel O-alkyl or O-aryl ethers of this compound could generate compounds with unique properties, potentially for applications in fragrance, as suggested by patents for related compounds, or as ligands for metal catalysis. google.comacs.org
Rearrangement Reactions: Oximes can undergo various rearrangement reactions, such as the Beckmann rearrangement, to form amides. Investigating these reactions for this compound could provide access to novel lactams or amides not easily accessible through other routes.
| Potential Research Avenue | Enabling Technology/Method | Potential Outcome/Product | Supporting Rationale |
| Green Synthesis | Nanocatalysis (e.g., SiO2@FeSO4) | High-yield, sustainable production of this compound | Proven efficiency for other ketoximes, clean reaction conditions. nanochemres.org |
| Electrochemical Synthesis | In situ hydroxylamine generation | Safe and environmentally friendly route to the oxime and its ethers | Avoids handling of explosive hydroxylamine, utilizes simple precursors. nih.gov |
| Chiral Amine Synthesis | Nanoparticle-catalyzed reduction | 5-Methylheptan-3-amine | Primary amines are valuable synthetic intermediates. acs.orgshirazu.ac.ir |
| Novel Functional Molecules | O-alkylation / O-arylation | Library of this compound ethers | Potential for new fragrances or specialized chemical ligands. google.comacs.org |
Emerging Catalytic Applications in Sustainable Chemistry and Material Science Precursors
Oximes and their derivatives are increasingly recognized for their utility as ligands in catalysis and as building blocks for functional materials. researchgate.netrsc.org this compound represents an unexplored candidate in these emerging fields.
Catalytic Applications: The nitrogen and oxygen atoms of the oxime group can coordinate with metal ions, making oxime-based molecules excellent ligands for transition metal catalysts.
Oxime-Based Catalysts: Research could focus on synthesizing metal complexes with this compound as a ligand. These new catalysts could be screened for activity in sustainable chemical transformations, such as C-H activation, hydroamination, or oxidation reactions, which are critical for green chemistry. acs.org
Asymmetric Catalysis: Given the chirality of 5-Methylheptan-3-one, its oxime could be used as a chiral ligand to develop catalysts for asymmetric synthesis, a field of immense importance for producing enantiomerically pure pharmaceuticals and fine chemicals.
Material Science Precursors: The reactivity of the oxime group makes it a valuable monomer or cross-linking agent for creating advanced polymers and materials.
Functional Polymers: this compound can be envisioned as a monomer or a pendant group attached to a polymer backbone. Such oxime-functionalized polymers could have applications as precursors to new materials or in creating dynamic materials where the N-O bond can be cleaved and reformed. researchgate.net
Hydrogels and Coatings: Oxime chemistry is utilized to form hydrogels with tunable properties. dal.ca Future work could explore the incorporation of this compound into hydrogel networks for applications in controlled release or as functional coatings. A patent has already highlighted the use of ketone precursors, including oximes, for generating organoleptic compounds on surfaces like fabric, suggesting a pathway for functional coatings. google.com
| Field of Application | Specific Research Goal | Potential Impact | Supporting Rationale |
| Sustainable Chemistry | Develop this compound-metal complexes as catalysts | New, efficient catalysts for green chemical processes | Oximes are known to be effective ligands for various metal-catalyzed reactions. researchgate.netrsc.org |
| Asymmetric Synthesis | Use as a chiral ligand for enantioselective reactions | Access to enantiopure compounds for the pharmaceutical industry | Chiral ligands are essential for asymmetric catalysis. |
| Polymer Chemistry | Synthesize polymers incorporating the oxime moiety | Creation of novel polymers with tunable or reactive properties | The oxime group provides a site for cross-linking or further functionalization. researchgate.netdal.ca |
| Material Science | Use as a precursor for functional coatings or hydrogels | Smart materials for controlled release or fragrance delivery | Oxime chemistry is effective in creating stable, cross-linked material networks. google.comdal.ca |
Advanced Computational Predictions for Unconventional Reactivity and Design
Computational chemistry provides powerful tools to predict molecular properties and reaction mechanisms, guiding experimental work and accelerating discovery. wordpress.com For this compound, computational studies could illuminate its fundamental properties and predict novel reactivities.
Reactivity and Mechanism Prediction: Advanced computational methods, such as Density Functional Theory (DFT), can be employed to model the electronic structure of this compound. wordpress.com This would allow for the prediction of its behavior in various reactions. For example, calculations could determine the energy barrier for homolytic cleavage of the N-O bond to form iminyl radicals, which are valuable intermediates for synthesizing nitrogen-containing heterocycles. rsc.org
Catalyst Design: Before undertaking extensive synthetic work, computational modeling can be used to design and pre-screen potential catalysts where this compound acts as a ligand. By simulating the interaction of the oxime-metal complex with various substrates, researchers can predict catalytic activity and selectivity, saving significant time and resources.
Virtual Screening: Computational docking studies could predict the binding affinity of this compound and its derivatives with biological targets, such as enzymes or receptors. This could identify potential, currently unknown, bioactivities and guide the design of new therapeutic agents or probes.
| Computational Approach | Research Objective | Predicted Information | Potential Benefit |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms | Transition state energies, reaction pathways, bond dissociation energies | Guide synthesis of novel compounds (e.g., heterocycles via radical intermediates). rsc.orgacs.org |
| Molecular Mechanics / Docking | Design novel catalysts | Ligand-metal binding energies, substrate interactions | Rational design of efficient and selective catalysts. |
| Virtual Screening / QSAR | Identify potential bioactivities | Binding affinities to biological targets | Discovery of new applications in medicinal chemistry. |
Interdisciplinary Approaches Integrating Oxime Chemistry with Advanced Materials or Nanotechnology
The integration of organic molecules with materials science and nanotechnology opens up new frontiers for creating functional devices and systems. Oxime chemistry, in general, has already made inroads into these areas, providing a strong basis for exploring the role of this compound. researchgate.netrsc.org
Oxime-Functionalized Nanofabrics: Researchers have successfully created oxime-functionalized nanofabrics capable of decontaminating chemical warfare agent simulants. acs.org An unexplored avenue would be to incorporate this compound into electrospun nanofibers. The specific aliphatic and chiral nature of this oxime could impart unique physical or reactive properties to the resulting nanofabric, potentially for applications in filtration, sensing, or reactive textiles.
Nanoparticle-Based Systems: The synthesis of oximes and the reduction of oximes to amines have been shown to be effectively catalyzed by various nanoparticles. nanochemres.orgshirazu.ac.ir A future interdisciplinary project could focus on developing a "nanoreactor" system where nanoparticles are embedded within a polymer matrix functionalized with this compound. Such a system could be designed for tandem reactions or as a recyclable catalytic material.
Self-Assembled Monolayers and Sensors: The oxime group can be used to anchor molecules to surfaces. Research could investigate the self-assembly of this compound and its derivatives on metal or semiconductor surfaces to create functionalized interfaces. These surfaces could be designed for applications in chemical sensing, where the binding of an analyte to the oxime layer induces a measurable electronic or optical signal.
| Interdisciplinary Field | Proposed Research Concept | Potential Application | Supporting Rationale |
| Nanofabrication | Incorporate the oxime into electrospun polymer fibers | Reactive textiles, advanced filtration membranes, chiral separations | Oxime-functionalized nanofabrics show promise for reactive applications. acs.org |
| Nanocatalysis | Develop recyclable materials with oxime-functionalized polymers and nanoparticles | Integrated catalytic systems for green chemistry | Nanoparticles are effective catalysts for oxime-related transformations. nanochemres.orgshirazu.ac.ir |
| Materials Chemistry / Nanotechnology | Create self-assembled monolayers (SAMs) on surfaces | Chemical sensors, modified electrodes, corrosion inhibitors | Oxime derivatives can form nano-dimensional structures and bind to surfaces. rsc.orgdal.ca |
Q & A
Basic: What are the established synthetic routes and characterization methods for 5-methylheptan-3-one oxime?
Methodological Answer:
The oxime is typically synthesized by reacting 5-methylheptan-3-one with hydroxylamine hydrochloride under acidic or neutral conditions. A common approach involves refluxing the ketone with hydroxylamine in ethanol/water, followed by neutralization and extraction . Characterization includes:
- NMR spectroscopy : To confirm the oxime structure (e.g., disappearance of the ketone carbonyl peak at ~210 ppm in NMR and appearance of an -NOH proton signal near 8-10 ppm in NMR) .
- FT-IR : A strong absorption band at ~3200 cm (O-H stretch) and ~1660 cm (C=N stretch) .
- Mass spectrometry : Molecular ion peak at m/z 143.23 (CHNO) .
Basic: What physicochemical properties and stability considerations are critical for handling this compound?
Methodological Answer:
Key properties include:
- Physical state : Liquid at room temperature (density: 0.892 g/cm, calculated) .
- Solubility : Miscible in organic solvents (e.g., ethanol, ether); slightly soluble in water .
- Stability : Stable under inert conditions but reacts with strong oxidizers. Decomposes at high temperatures (boiling point: ~220.8°C) .
- Hazards : Flammable (flash point: ~119.6°C) and irritant to skin/eyes. Use PPE and avoid open flames .
Basic: How is this compound identified in complex mixtures?
Methodological Answer:
Analytical workflows combine:
- Chromatography : Reverse-phase HPLC with UV detection (λ ~254 nm) or GC-MS for separation .
- Spectroscopic databases : Match experimental NMR/IR data to reference spectra (e.g., CAS 22457-23-4) .
- SMILES/InChIKey : Use computational tools (e.g.,
C(\C(CC)=N\O)C(CC)CandCBVWMGCJNPPAAR-CMDGGOBGSA-N) for structural validation .
Advanced: What mechanistic insights exist for the oxime formation reaction?
Methodological Answer:
The reaction follows nucleophilic addition-elimination:
Protonation of hydroxylamine : Enhances nucleophilicity of the amine group.
Nucleophilic attack : On the carbonyl carbon of 5-methylheptan-3-one.
Dehydration : Forms the C=N bond, releasing water .
Kinetic studies (e.g., varying pH, temperature) can optimize yields. For example, acidic conditions (pH 4-5) accelerate the reaction but may require buffering to avoid side products .
Advanced: How can computational modeling predict the reactivity or coordination behavior of this oxime?
Methodological Answer:
- DFT calculations : Model the electron density of the C=N group to predict nucleophilic/electrophilic sites .
- Molecular docking : Assess potential as a ligand in coordination chemistry (e.g., binding to transition metals like Cu or Fe) .
- Solubility parameters : Use COSMO-RS simulations to predict solvent compatibility .
Advanced: What role does this oxime play in coordination chemistry or analytical applications?
Methodological Answer:
The oxime’s lone pair on nitrogen and oxygen enables:
- Metal chelation : Acts as a bidentate ligand, forming complexes with metals (e.g., Ni, Pd) for catalytic applications .
- Analytical reagents : Used in spectrophotometric determination of metal ions (e.g., Cu) via colorimetric assays .
Experimental validation includes UV-Vis titration (monitoring λ shifts upon metal binding) and cyclic voltammetry to study redox behavior .
Advanced: What toxicological protocols are recommended for safe laboratory use?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
